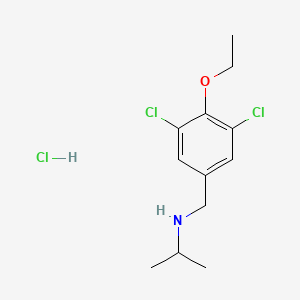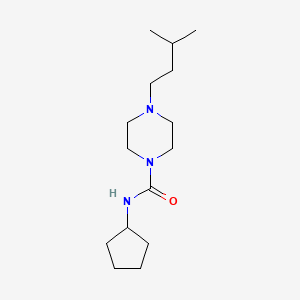![molecular formula C14H14N2O3S B4839135 N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide](/img/structure/B4839135.png)
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide
Übersicht
Beschreibung
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the signaling pathways of B cells and is essential for their development and maturation. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell-related diseases, including B cell malignancies and autoimmune disorders.
Wirkmechanismus
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide works by irreversibly binding to the active site of BTK, thereby inhibiting its activity. BTK is a crucial component of the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. Inhibition of BTK by N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide leads to downstream effects, including decreased activation of NF-κB and AKT pathways, resulting in reduced B cell survival and proliferation.
Biochemical and Physiological Effects
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has been shown to have significant biochemical and physiological effects on B cells. In vitro studies have demonstrated that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide inhibits B cell activation and proliferation, induces apoptosis, and reduces cytokine production. In vivo studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide reduces tumor burden, improves survival, and decreases the number of circulating B cells in mouse models of CLL and MCL.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide is its specificity for BTK, which reduces off-target effects and toxicity. N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has also shown efficacy in preclinical models of B cell malignancies, making it a promising candidate for further development. However, one limitation of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide is its irreversible binding to BTK, which may limit its clinical utility and require careful dosing and monitoring.
Zukünftige Richtungen
There are several potential future directions for research on N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide. One area of interest is the use of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide in combination with other targeted therapies, such as inhibitors of PI3K or BCL-2. Another area of research is the development of biomarkers to predict response to N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide and monitor treatment efficacy. Additionally, there is a need for further studies to determine the optimal dosing and scheduling of N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide in clinical trials.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In vitro studies have shown that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide inhibits BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B cells. In vivo studies have demonstrated that N-[3-(acetylamino)-4-methoxyphenyl]-2-thiophenecarboxamide effectively reduces tumor growth and improves survival in mouse models of CLL and MCL.
Eigenschaften
IUPAC Name |
N-(3-acetamido-4-methoxyphenyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-9(17)15-11-8-10(5-6-12(11)19-2)16-14(18)13-4-3-7-20-13/h3-8H,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHOXFCWHYABAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{2-[(3,6-dimethyl-4-phenyl-2-quinolinyl)amino]-5-methylphenyl}(phenyl)methanone](/img/structure/B4839054.png)
![N-benzyl-2-(2-methoxy-4-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)acetamide](/img/structure/B4839061.png)

![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4839063.png)
![3-{[(4-acetylphenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4839067.png)

![N-(2-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4839092.png)
![2-(benzyloxy)-5-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4839099.png)
![4-(2,3-dimethylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4839117.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-phenoxybutanamide](/img/structure/B4839142.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[({2-[(4-ethylphenyl)sulfonyl]hydrazino}carbonothioyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4839152.png)
![2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-3-yl)-4H-1,2,4-triazol-3-yl]thio}-N-isobutylacetamide](/img/structure/B4839158.png)
![N-(3-{[(aminocarbonyl)amino]carbonyl}-2-thienyl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4839164.png)
